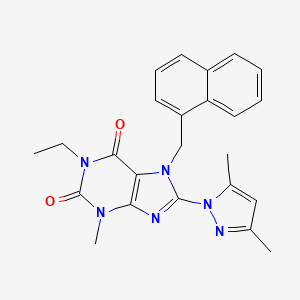

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 8-carboxylnaphthyl functionalized pyrazolo[3,4-b]pyridine derivatives, has been achieved through a one-pot, three-component reaction. This method involves acenaphthylene-1,2-dione and 1H-pyrazol-5-amine in an acetic acid medium, representing a facile conversion of acenaphthenequinone to naphthoic acid without the need for multi-step transformations . This suggests that the synthesis of the compound may also be approached through a multicomponent reaction strategy, potentially involving similar starting materials and conditions.

Molecular Structure Analysis

While the specific molecular structure of the compound is not analyzed in the provided papers, we can draw parallels from the study of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This related compound crystallizes in the P-1 space group with a layered crystal packing pattern, stabilized by hydrogen bonds and electrostatic energy contributions . The presence of a pyrazole ring and a naphthalene moiety in our compound of interest could imply a similar propensity for forming stable crystal structures through intermolecular interactions.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to the compound . However, the pyrolysis of related compounds, such as 4,7-dimethylcyclobuta-[b]naphthalene-1,2-dione, has been studied. It was found that pyrolysis did not lead to hydrogen migration or rearrangement in the expected products . This information could be relevant when considering the thermal stability and potential decomposition pathways of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, by examining the properties of structurally related compounds, we can hypothesize that the compound may exhibit significant electrostatic and dispersion energy contributions to its stability, as seen in the xanthine derivative studied . The presence of multiple functional groups also suggests a complex interplay of polar and nonpolar regions, which could affect solubility, melting point, and other physicochemical properties.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on similar complex organic compounds has focused on their synthesis and potential biological activities. For instance, a study on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic properties against several cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. Some derivatives demonstrated curative potential in mice with colon tumors, highlighting the importance of structural modifications in enhancing biological activity (Deady et al., 2003).

Fluorescence Studies and Chemical Probing

Further research into the fluorescence properties of naphthoquinone pyridyl tetrazole-based chemical probes indicated selectivity and sensitivity towards Zn2+ ions. This specificity makes such compounds valuable tools for fluorescent imaging in living cells, showcasing the utility of naphthalene derivatives in biochemical sensing and imaging applications (Balakrishna et al., 2018).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors designed for detecting transition metal ions demonstrate remarkable selectivity towards Cu2+ ions. These compounds change color upon complexation with specific ions, providing a straightforward method for detecting metal ions in various environments. This research underlines the potential of naphthalene derivatives in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Antioxidant Properties

The exploration of pyrazolopyridine derivatives emphasizes the antioxidant potential of naphthalene-related compounds. These derivatives were found to protect DNA from oxidative damage induced by certain agents, suggesting their application in preventing oxidative stress-related diseases (Gouda, 2012).

properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-5-28-22(31)20-21(27(4)24(28)32)25-23(30-16(3)13-15(2)26-30)29(20)14-18-11-8-10-17-9-6-7-12-19(17)18/h6-13H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXOKGGJBGICPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(N2CC3=CC=CC4=CC=CC=C43)N5C(=CC(=N5)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)

![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)